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Compound of Interest

Compound Name: Oxaziclomefone

Cat. No.: B104223

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaziclomefone is a systemic herbicide belonging to the oxazinone chemical class.
Developed in Japan, it is primarily used for the control of annual grass weeds, sedges, and
some broadleaf weeds in rice paddies and turf.[1][2] Its mode of action in plants is understood
to be the inhibition of cell expansion.[3][4] While effective as a herbicide, a thorough
understanding of its toxicological profile in mammals is essential for assessing its safety for
human health and the environment.

This technical guide provides a comprehensive overview of the available toxicological data on
Oxaziclomefone, with a focus on key endpoints relevant to researchers, scientists, and drug
development professionals. The information is compiled from regulatory assessments from
Japanese authorities and supplemented with internationally recognized testing guidelines.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b104223?utm_src=pdf-interest
https://www.benchchem.com/product/b104223?utm_src=pdf-body
https://www.researchgate.net/publication/7616314_Oxaziclomefone_a_New_Herbicide_Inhibits_Wall_Expansion_in_Maize_Cell-cultures_without_Affecting_Polysaccharide_Biosynthesis_Xyloglucan_Transglycosylation_Peroxidase_Action_or_Apoplastic_Ascorbate_Oxid
https://www.researchgate.net/publication/250020509_Development_of_a_New_Herbicide_Oxaziclomefone
https://pubchem.ncbi.nlm.nih.gov/compound/Oxaziclomefone
https://www.env.go.jp/water/dojo/noyaku/odaku_kijun/rv/a08m_oxadiclomefone.pdf
https://www.benchchem.com/product/b104223?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
3-[2-(3,5-
dichlorophenyl)propan-2-yl]-6-

IUPAC Name Phenylprop V (5]

methyl-5-phenyl-2,3-dihydro-
4H-1,3-oxazin-4-one

CAS Number 153197-14-9 [6]
Molecular Formula C20H19CI2NO2 [6]
Molecular Weight 376.3 g/mol [6]
Appearance White crystalline solid [7]
Melting Point 148 +1°C [8]
N 0.15 mg/L (20 °C, distilled
Water Solubility [8]
water)

Octanol/Water Partition

o 3.7 (25 °C) [8]
Coefficient (log Kow)
Vapor Pressure 1.6 x 108 Pa (25 °C) [8]

Toxicokinetics and Metabolism

Studies in rats indicate that orally administered Oxaziclomefone is rapidly absorbed, with peak
plasma concentrations reached within a few hours. The elimination from the body is relatively
slow. The primary route of excretion is via the feces, with only a small amount excreted in the
urine. Biliary excretion is a significant pathway. The major metabolic transformations involve
hydroxylation of the parent compound, followed by conjugation. The parent compound is the
most abundant component found in tissues.[9][10]

Toxicological Profile

The toxicological profile of Oxaziclomefone has been evaluated through a battery of studies in
accordance with international guidelines. The primary target organs identified are the liver and
kidneys.[11]
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Acute Toxicity

Oxaziclomefone exhibits low acute toxicity via the oral and dermal routes of exposure.

. Classificati
Study Species Route Value Reference
on
> 5000 mg/kg o
LDso Rat Oral Low toxicity [12]
bw
> 5000 mg/kg o
LDso Mouse Oral b Low toxicity [12]
W
> 2000 mg/kg .
LDso Rat Dermal b Low toxicity [12]
W
Inhalation o
LCso Rat > 4.85 mg/L Low toxicity [2]
(4h)
Skin Irritation Rabbit Dermal Non-irritant - [2]
Eye Irritation Rabbit Ocular Non-irritant - [2]
Skin ) ) Non-
o Guinea Pig Dermal N - [2]
Sensitization sensitizer

Subchronic Toxicity

Repeated-dose studies have been conducted in rats and dogs to assess the effects of
subchronic exposure to Oxaziclomefone.
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Study Species Duration NOAEL

Target
Organs/Effe  Reference
cts

4.6 mg/kg

Oral Toxicity Rat 90-day
bw/day

Liver

(increased

weight,
centrilobular
hepatocyte 9]
hypertrophy),
Kidney

(increased

weight)

1.0 mg/kg

Oral Toxicity Dog 90-day
bw/day

Liver
(increased
[9]

alkaline

phosphatase)

Chronic Toxicity and Carcinogenicity

Long-term studies have been performed to evaluate the chronic toxicity and carcinogenic

potential of Oxaziclomefone.
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Study

Species

Duration

NOAEL

Key
Findings

Reference

Combined
Chronic/Carci

nogenicity

Rat

2-year

0.91 mg/kg
bw/day

Increased
absolute/relat
ive liver
weight,
diffuse
hepatocellula
r hypertrophy.
Increased
incidence of
hepatocellula

r tumors.

[11][13]

Carcinogenici

ty

Mouse

18-month

1.54 mg/kg
bw/day

Increased
incidence of
hepatocellula

r tumors.

[ol11]

The Japanese Food Safety Commission concluded that while Oxaziclomefone caused an

increase in liver tumors in both rats and mice, it is not considered to be genotoxic. Therefore,

the mechanism of carcinogenicity is likely non-genotoxic, and a threshold can be established.

[11]

Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted.

Oxaziclomefone was found to be non-genotoxic in these studies.[11][13]
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Metabolic

Assay System L. Result Reference
Activation

Bacterial

Reverse S. typhimurium, ] ) )
With and without ~ Negative [2]

Mutation (Ames) E. coli
Test

In vitro )
Chinese Hamster ] ) )
Chromosomal With and without =~ Negative [2]
) Lung (CHL) cells
Aberration Test

In vivo
) Mouse bone )
Micronucleus - Negative [2]
marrow
Test

Reproductive and Developmental Toxicity

| Study | Species | Duration | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference
|| -] -] -] :---| :--- | :--- | | Two-Generation Reproduction | Rat | 2 Generations | 1.3 mg/kg
bw/day | 1.3 mg/kg bw/day | No adverse effects on reproductive parameters. |[2][9] | |
Developmental Toxicity | Rat | Gestation Days 6-15 | 10 mg/kg bw/day (Maternal) | 100 mg/kg
bw/day (Fetal) | No teratogenic effects. |[[2][9] | | Developmental Toxicity | Rabbit | Gestation
Days 6-18 | 3 mg/kg bw/day (Maternal) | 30 mg/kg bw/day (Fetal) | No teratogenic effects. |[2]

(11

Mammalian Mechanism of Action and Signaling
Pathways

The herbicidal mode of action of Oxaziclomefone in plants is the inhibition of acyl-ACP
thioesterase (FAT), an enzyme involved in lipid biosynthesis. However, the mechanism of
toxicity in mammals has not been elucidated in the available scientific literature. The primary
toxicological effects observed in animal studies are centered on the liver and kidneys, and it is
considered a non-genotoxic carcinogen.[11] This profile suggests potential involvement of
pathways related to cellular stress or receptor-mediated effects in these target organs, but
specific signaling pathways have not been identified.
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Experimental Protocols

The toxicological studies on Oxaziclomefone were conducted in compliance with Good
Laboratory Practice (GLP) and generally followed internationally accepted guidelines, such as
those from the OECD. Below are generalized protocols for the key studies.

Combined Chronic Toxicity/Carcinogenicity Study (as
per OECD 453)

o Test System: Fischer 344 rats (at least 50 males and 50 females per group for the
carcinogenicity phase; at least 10 males and 10 females per group for the chronic toxicity
phase).

o Administration: The test substance is administered in the diet for 24 months.

e Dose Levels: At least three dose levels and a concurrent control group. The highest dose
should induce minimal signs of toxicity without significantly altering the normal lifespan.

e Observations:

[¢]

Clinical Signs: Daily observation for signs of toxicity.

o Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly
thereatfter.

o Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24
months for analysis of hematological and biochemical parameters.

o Urinalysis: Conducted at the same intervals as blood collection.

o Ophthalmological Examination: Performed at the beginning and end of the study.
o Pathology:

o Gross Necropsy: All animals are subjected to a full gross necropsy.

o Organ Weights: Weights of major organs are recorded.
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o Histopathology: A comprehensive set of tissues from all control and high-dose animals, as
well as all gross lesions, are examined microscopically. Tissues from lower dose groups
are examined for target organs identified in the high-dose group.
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Study Setup

Test System
(Fischer 344 Rats)

Acclimatization

'

Randomization into Groups

Dosing and Observ‘ation (24 Months)

Dietary Administration
(Control, Low, Mid, High Dose)

'

Daily Clinical Observations
Weekly/Monthly Body Weight & Food Consumption

v

Interim Analysis (6, 12, 18 months)
Hematology, Clinical Chemistry, Urinalysis
T

I
Study Termination and Analysis

Gross Necropsy & Organ Weights

'

Histopathological Examination
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Fo Generation

Parental (Fo) Rats

'

Dosing (pre-mating, mating, gestation, lactation)

'

Mating

'

Produce F1 Offspring
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Select F1 Pups for F1 Adults

'

Dosing (weaning to termination)

'

Mating of F1 Adults

'
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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